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Compound of Interest

Compound Name: 6-Bromothiazolo[4,5-c]pyridine

Cat. No.: B1449131

The thiazolopyridine core is a fused heterocyclic system comprising a thiazole and a pyridine
ring.[1] This scaffold is considered a "privileged structure” in medicinal chemistry due to its
structural resemblance to endogenous purines, allowing it to serve as a bioisostere for
molecules like adenine and guanine.[2] This mimicry enables thiazolopyridine derivatives to
interact with a wide array of biological targets, including kinases, which has led to their
investigation in oncology, immunology, and virology.[2][3]

Several isomers of thiazolopyridine exist, with the relative orientation of the nitrogen and sulfur
atoms defining their chemical personality. Much of the historical research has focused on the
thiazolo[4,5-b] and thiazolo[5,4-b] isomers, which have yielded potent inhibitors of enzymes like
phosphoinositide 3-kinase (PI3K).[1][4] The 6-Bromothiazolo[4,5-c]pyridine isomer, the
subject of this guide, is a comparatively less explored entity, representing a significant
opportunity for the development of novel chemical matter with unique intellectual property.[1]
The bromine atom at the 6-position is not a passive feature; it is a versatile synthetic handle,
strategically placed for diversification through modern cross-coupling chemistry.[5]

This document serves as a comprehensive resource, detailing the molecule's fundamental
properties, synthetic accessibility, chemical reactivity, and potential applications, with a focus
on providing the causal insights necessary for effective research and development.

Part 1: Core Physicochemical and Structural
Properties
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A foundational understanding of a molecule's properties is critical for its effective use in any
research context, from reaction setup to formulation.

Caption: 2D Structure of 6-Bromothiazolo[4,5-c]pyridine.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source(s)
CAS Number 1234014-66-4 [6]17118]
Molecular Formula CeH3BrN2S [61[7]
Molecular Weight 215.07 g/mol [61[7]
Appearance Typically a solid [9]
SMILES Code BrC1=CC(SC=N2)=C2C=N1 [8]

Storage Conditions Inert atmosphere, 2-8°C [8]

Part 2: Synthesis and Characterization

The value of a building block is directly tied to its accessibility. While a specific, published
synthesis for 6-Bromothiazolo[4,5-c]pyridine is not readily available, its structure is
analogous to other thiazolopyridine isomers whose synthetic routes are well-documented. The
following represents a logical and field-proven approach, adapted from established protocols
for related scaffolds, that a researcher would employ.[3][4]

Rationale for a Multi-Step Synthetic Strategy

Constructing fused heterocyclic systems like thiazolopyridines typically requires a sequential,
multi-step approach to control regiochemistry and build complexity. The strategy outlined below
leverages robust, high-yield reactions common in modern organic synthesis. It begins with a
suitably substituted pyridine precursor and builds the thiazole ring onto it, culminating in the
installation of the key bromine "handle."

Representative Synthetic Workflow
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The following protocol is an illustrative example based on the synthesis of the related
thiazolo[5,4-b]pyridine scaffold and demonstrates the key chemical transformations required.[3]

Step 1: Aminothiazole Formation.
e Protocol: A substituted aminopyridine is reacted with potassium thiocyanate.

o Causality: This classic reaction constructs the thiazole ring. The thiocyanate acts as the
sulfur and C2-nitrogen source, cyclizing with the pyridine precursor to form the fused bicyclic
core.

Step 2: Amine Protection.

o Protocol: The exocyclic amine of the newly formed aminothiazole is protected, typically with
a di-tert-butyl dicarbonate (Boc) group.

o Causality: The amine is nucleophilic and can interfere with subsequent metal-catalyzed
reactions. The Boc group is an acid-labile protecting group that masks this reactivity,
ensuring that reactions like Suzuki coupling occur at the desired position. It can be cleanly
removed in a later step.

Step 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction).

¢ Protocol: A halogenated intermediate is coupled with a boronic acid or ester using a
palladium catalyst (e.g., Pd(dppf)Cl2) and a base.

o Causality: This is one of the most powerful C-C bond-forming reactions in modern chemistry,
offering high functional group tolerance.[4] This step is crucial for installing substituents that
will ultimately define the molecule's biological activity. For 6-Bromothiazolo[4,5-c]pyridine,
this step would be replaced by a bromination step if the starting pyridine did not already
contain the bromine.

Step 4: Deprotection.

o Protocol: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).
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o Causality: This unmasks the amine, providing another point for diversification or for direct
interaction with a biological target.

Step 1: Thiazole Ring Formation Aminothiazolopyridine Step 2: Amine Protection Boc-Protected Step 3: Bromination or Functionalized Step 4: Deprotection Final Product
(e.g., + KSCN) Core (e.g., + Bocz0) Intermediate Cross-Coupling (Pd-cat.) Scaffold (e.g., + TFA)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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